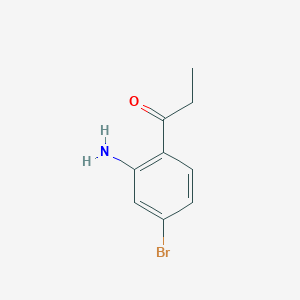

1-(2-Amino-4-bromophenyl)propan-1-one

説明

BenchChem offers high-quality 1-(2-Amino-4-bromophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-4-bromophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(2-amino-4-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLYBVSXCJCLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385392 | |

| Record name | 1-(2-amino-4-bromophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36372-62-0 | |

| Record name | 1-(2-amino-4-bromophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Stability Profiling of Brominated Amino-Ketones: Degradation Kinetics and Preservation Strategies

The Stability Paradox: Reactivity vs. Integrity

Brominated amino-ketones—specifically

This guide deconstructs the chemical stability profile of these compounds, moving beyond simple "shelf-life" observations to the mechanistic causality of their degradation.[1] We focus on two distinct but related structural motifs:

- -Bromo Ketones: The electrophilic precursors.[2]

- -Amino Ketones: The nucleophilic products (often ring-brominated).

The Degradation Matrix: Mechanistic Pathways

The degradation of brominated amino-ketones is not a singular event but a competition between three primary pathways: Oxidative Dimerization , Nucleophilic Substitution , and Photolytic Dehalogenation .

Pathway A: Oxidative Dimerization (The Pyrazine Trap)

The most critical instability factor for free-base

-

Mechanism: In non-acidic media (pH > 6), the free amine of one molecule attacks the carbonyl of another. This forms a dihydropyrazine intermediate, which rapidly oxidizes (often via atmospheric oxygen) to a stable pyrazine aromatic system.

-

Kinetic Trigger: This reaction is second-order with respect to the amino-ketone concentration. Therefore, concentrating free-base solutions during rotary evaporation often leads to "red oil" formation—a complex mixture of pyrazines and polymeric tars.

Pathway B: Hydrolytic Dehalogenation

For the

-

Mechanism: Water or hydroxide ions attack the

-carbon via an -

Stereochemical Impact: If the

-carbon is chiral, this pathway leads to racemization via enolization prior to hydrolysis.

Pathway C: Photolytic C-Br Cleavage

Ring-brominated derivatives (e.g., 4-bromomethcathinone) are susceptible to UV-induced homolytic fission.

-

Mechanism: UV absorption promotes the molecule to an excited state, leading to homolysis of the C-Br bond. The resulting aryl radical can abstract a hydrogen from the solvent, leading to the debrominated analog (e.g., methcathinone).

Visualization: The Degradation Cascade

The following diagram illustrates the competing fates of a brominated amino-ketone in solution.

Figure 1: Competing degradation pathways. The "Pyrazine Trap" (left) is the dominant failure mode for free bases, while photolysis (right) affects ring-brominated species.

Experimental Protocol: Forced Degradation Profiling

To validate the stability of a new brominated amino-ketone entity, a standardized forced degradation study is required. This protocol distinguishes between intrinsic instability and storage-dependent degradation.

Materials & Reagents[2]

-

Buffer Systems: Citrate (pH 4.0), Phosphate (pH 7.4), Borate (pH 9.0).

-

Oxidant: 3% Hydrogen Peroxide (

). -

Light Source: Xenon arc lamp (ID65 standard) for photostability.

-

Analysis: UHPLC-DAD-MS (TOF or Orbitrap recommended for structure elucidation).

Step-by-Step Stress Testing Workflow

| Stress Condition | Procedure | Target Degradant | Causality |

| Acid Hydrolysis | Dissolve 1 mg/mL in 0.1 M HCl. Heat to 60°C for 4 hours. | Verifies resistance to nucleophilic attack by water under acid catalysis. | |

| Base Challenge | Dissolve 1 mg/mL in 0.1 M NaOH. Incubate at RT for 1 hour. | Pyrazines / Dimers | Tests susceptibility to rapid self-condensation (The "Red Oil" test). |

| Oxidation | Add 3% | N-Oxides / Imines | Simulates metabolic oxidation and air exposure. |

| Photolysis | Expose 1 mg/mL solution (Quartz vial) to 1.2 million lux hours. | Debrominated analogs | Assesses C-Br bond lability (critical for forensic evidence storage). |

Analytical Tracking (LC-MS)

When analyzing the results, look for these specific Mass Shifts (

-

-2 Da: Oxidation of secondary amine to imine.

-

-80 Da (approx): Loss of Bromine (replaced by H).

-

+16 Da: N-oxidation or Hydroxylation.

-

2M - 36 Da: Dimerization (2 molecules condensing, losing 2

and oxidizing).

Preservation Strategies: The "Acidic Ice" Rule

Based on the degradation kinetics, the following storage and handling protocols are mandatory for maintaining >98% purity.

The pH Lock (Salt Selection)

Never store brominated amino-ketones as free bases. They must be isolated as salts to protonate the amine, thereby disabling the nucleophilic attack on the carbonyl.

-

Preferred: Hydrochloride (HCl) salts. The chloride counter-ion is non-nucleophilic and the low pH prevents dimerization.

-

Avoid: Hydrobromide (HBr) salts if precise stoichiometry is required, as they are hygroscopic and can complicate weighing.

Solvent Compatibility Matrix

When performing reactions or analysis, solvent choice is critical.[3]

| Solvent | Suitability | Rationale |

| Methanol/Ethanol | ⚠️ Caution | Protophilic solvents can facilitate racemization; aldehydes in low-grade alcohols can react with the amine. |

| Acetonitrile (ACN) | ✅ Excellent | Aprotic, polar, non-nucleophilic. Ideal for LC-MS. |

| DMSO | ❌ Avoid | Mild oxidant; can facilitate oxidation of |

| Water (Acidified) | ✅ Good | Stable if pH < 4. Unstable at neutral pH. |

Decision Tree for Sample Handling

Use the following logic flow to determine the appropriate handling method for your specific compound.

Figure 2: Sample handling decision matrix. Note the critical step of immediate acidification for free bases.

References

-

Mechanisms of Pyrazine Formation

-

Stability of Synthetic Cathinones

- Title: Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples.

- Source: National Institute of Justice (NIJ) / U.S. Dept of Justice.

-

URL:[Link]

- Relevance: Provides definitive data on pH and temper

-

Photostability of Brominated Compounds

-

Hydrolysis Kinetics

Sources

- 1. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective hydrolysis of 16 alpha-halo-17-keto steroids and long-range substitution effects on the hydrolysis of 16 alpha-bromo-17-ketones and 2 alpha-bromo-3-ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and identifiers for 1-(2-Amino-4-bromophenyl)propan-1-one

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2-Amino-4-bromophenyl)propan-1-one (CAS 36372-62-0), a critical intermediate in the synthesis of fused heterocyclic pharmacophores. As a substituted o-aminopropiophenone, this molecule serves as a regioselective scaffold for the development of quinolines, indoles, and benzodiazepines. This document details its chemical identity, validated synthesis protocols, and downstream applications in medicinal chemistry, specifically targeting researchers requiring high-purity precursors for structure-activity relationship (SAR) studies.

Chemical Identity & Identifiers

Precise identification is paramount when sourcing halogenated aniline derivatives due to the prevalence of positional isomers (e.g., the 4-bromo vs. 5-bromo congeners).

Identity Matrix

| Identifier Type | Value | Notes |

| CAS Number | 36372-62-0 | Primary Registry Number |

| IUPAC Name | 1-(2-Amino-4-bromophenyl)propan-1-one | Systematic Name |

| Common Synonyms | 2'-Amino-4'-bromopropiophenone; 2-Amino-4-bromo-1-propionylbenzene | Industry Standard |

| Molecular Formula | C₉H₁₀BrNO | - |

| Molecular Weight | 228.09 g/mol | Monoisotopic Mass: 226.99 |

| SMILES | CCC(=O)C1=C(C=C(C=C1)Br)N | Canonical |

| InChI Key | AGLYBVSXCJCLLJ-UHFFFAOYSA-N | Hashed Identifier |

Physicochemical Properties[2][4][6][7][8]

-

Appearance: Yellow to brownish-red crystalline solid.

-

Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

-

pKa (Predicted): ~2.5 (Conjugate acid of aniline nitrogen), indicating weak basicity due to the electron-withdrawing effect of the para-bromo and ortho-carbonyl groups.

Structural Analysis & Reactivity

The utility of 1-(2-Amino-4-bromophenyl)propan-1-one stems from its bifunctional core :

-

Nucleophilic Amine (-NH₂): Positioned ortho to the carbonyl, enabling rapid intramolecular cyclization.

-

Electrophilic Carbonyl (C=O): The propionyl group provides a 3-carbon chain essential for forming ethyl-substituted heterocycles.

-

Halogen Handle (-Br): The bromine at the 4-position (para to the amine) is electronically deactivated but remains accessible for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after cyclization, allowing for late-stage diversification.

Synthesis Pathways

Direct acylation of anilines is often plagued by poly-substitution or N-acylation. To obtain the specific ortho-C-acylated product, the Sugasawa Reaction or Boron-Mediated Acylation is the gold standard protocol.

Protocol A: Boron-Mediated Ortho-Acylation (Sugasawa Modification)

This method utilizes the high affinity of boron trichloride for the aniline nitrogen to direct the acyl group to the ortho position via a six-membered transition state.

Reagents: 3-Bromoaniline, Propionitrile, Boron Trichloride (BCl₃), Aluminum Chloride (AlCl₃).

Step-by-Step Methodology:

-

Complex Formation: Under inert atmosphere (N₂), dissolve 3-bromoaniline (1.0 eq) in dry 1,2-dichloroethane (DCE).

-

Lewis Acid Addition: Cool to 0°C. Add BCl₃ (1.1 eq) dropwise. The mixture will form a precipitate (aniline-boron complex).

-

Nitrile Addition: Add propionitrile (1.2 eq) and AlCl₃ (1.1 eq).

-

Reflux: Heat the mixture to reflux (80-85°C) for 12–18 hours. The reaction proceeds via an imidoyl chloride intermediate.

-

Hydrolysis: Cool to room temperature. Carefully quench with 2N HCl (exothermic). Heat at 80°C for 30 minutes to hydrolyze the ketimine to the ketone.

-

Isolation: Basify with NaOH to pH 8–9. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Visualization: Synthesis Workflow

Figure 1: Boron-mediated regioselective synthesis of 2'-amino-4'-bromopropiophenone.

Applications in Drug Discovery

This molecule is a "privileged scaffold" precursor. Its primary utility lies in the Friedländer Synthesis of quinolines.

Workflow: Synthesis of 7-Bromo-2-ethyl-4-substituted Quinolines

The condensation of 1-(2-Amino-4-bromophenyl)propan-1-one with ketones or keto-esters yields substituted quinolines, which are potent motifs in antimalarial (chloroquine analogs) and kinase inhibitor research.

Mechanism:

-

Condensation: The amino group attacks the carbonyl of the coupling partner (aldehyde/ketone).

-

Cyclization: Base-catalyzed aldol-type condensation closes the ring.

-

Dehydration: Aromatization to form the quinoline core.

Visualization: Downstream Application

Figure 2: Friedländer cyclization pathway yielding polysubstituted quinolines.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

| Technique | Expected Signal | Assignment |

| 1H NMR (CDCl₃) | δ 6.0–6.5 ppm (Broad s, 2H) | -NH₂ (Amino protons) |

| δ 2.9 ppm (q, 2H) | -CH₂- (Methylene of propionyl) | |

| δ 1.2 ppm (t, 3H) | -CH₃ (Methyl of propionyl) | |

| δ 7.5–7.8 ppm (m, 3H) | Aromatic protons (Split by Br/NH2) | |

| IR Spectroscopy | ~3300–3400 cm⁻¹ | N-H stretching (Primary amine) |

| ~1650–1670 cm⁻¹ | C=O stretching (Conjugated ketone) | |

| Mass Spectrometry | m/z 227/229 (1:1 ratio) | [M+H]⁺ showing characteristic Br isotope pattern |

Safety & Handling (GHS Classification)

Based on structural analogs and SDS data for halogenated aminoketones.

Signal Word: WARNING

Protocol: Handle in a fume hood. Avoid contact with strong oxidizing agents. In case of contact, wash with copious amounts of water.[3][2]

References

- Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines." Journal of the American Chemical Society, 100(15), 4842–4852. (Foundational citation for the synthesis method described).

-

PubChem. (n.d.).[4][5] Compound Summary: 1-(2-Amino-4-bromophenyl)ethanone (Analogous Structure). National Library of Medicine. Retrieved from [Link]

-

Chemchart. (n.d.). 1-(2-amino-4-bromophenyl)propan-1-one (36372-62-0).[6][7] Retrieved from [Link]

Sources

- 1. pfaltzandbauer.com [pfaltzandbauer.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. (R)-1-Amino-2-(4-bromophenyl)propane | C9H12BrN | CID 14321246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-Amino-4-bromophenyl)ethanone | C8H8BrNO | CID 14503614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2-amino-4-bromophenyl)propan-1-one (36372-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. chemscene.com [chemscene.com]

Introduction: The Thermodynamic Blueprint of Bioactive Scaffolds

An In-Depth Technical Guide to the Thermodynamic Properties of o-Aminoaryl Ketones

Ortho-aminoaryl ketones represent a privileged scaffold in medicinal chemistry and materials science. Their inherent structural motif, featuring a carbonyl group adjacent to an amino-substituted aromatic ring, is a cornerstone in the synthesis of a vast array of heterocyclic compounds, including quinolines and acridones.[1][2][3] These molecules are not merely synthetic intermediates; many exhibit significant biological activities, from anti-inflammatory to cannabinoid receptor agonism.[1] For researchers, scientists, and drug development professionals, understanding the thermodynamic properties of these compounds is paramount. Thermodynamics governs the very essence of a molecule's behavior: its stability, its reactivity in both synthesis and metabolism, and its physical properties, which dictate formulation and bioavailability.[4][5]

This guide provides a comprehensive exploration of the core thermodynamic properties of o-aminoaryl ketones. We will move beyond mere definitions to explain the causality behind experimental choices, provide detailed, field-tested protocols for their determination, and illustrate how computational chemistry offers a powerful predictive lens. The objective is to equip the reader with the foundational knowledge to confidently assess and engineer the thermodynamic landscape of these vital chemical entities.

Core Thermodynamic Principles in Context

The stability and reactivity of any molecule are dictated by a few fundamental thermodynamic quantities. For o-aminoaryl ketones, these properties are uniquely influenced by their distinct structural features, such as the potential for intramolecular hydrogen bonding.

Enthalpy of Formation (ΔfH°): A Measure of Intrinsic Stability

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable forms under standard conditions (typically 298.15 K and 1 bar).[6][7] A more negative ΔfH° indicates a more enthalpically stable compound. For o-aminoaryl ketones, ΔfH° is significantly influenced by:

-

Intramolecular Hydrogen Bonding: The ortho-positioning of the amino group allows for the formation of a hydrogen bond between an N-H proton and the carbonyl oxygen. This interaction creates a stable six-membered pseudo-ring, which lowers the overall energy of the molecule and results in a more negative enthalpy of formation compared to its meta- or para-isomers.

-

Keto-Enol Tautomerism: Like other ketones, these compounds can exist in equilibrium with their enol tautomer.[8] The intramolecular hydrogen bond in the o-aminoaryl ketone can also stabilize the enol form, potentially shifting the equilibrium. Understanding the relative enthalpies of the keto and enol forms is crucial, as their reactivities differ significantly.[4][9]

Gibbs Free Energy (ΔG): The Arbiter of Spontaneity and Equilibrium

Gibbs free energy (ΔG) is the ultimate predictor of a chemical process's spontaneity at constant temperature and pressure.[10] It elegantly combines enthalpy (ΔH) and entropy (ΔS) into a single, decisive value through the Gibbs equation:

-

ΔG < 0: The process is spontaneous (exergonic) and will proceed in the forward direction.[10]

-

ΔG > 0: The process is non-spontaneous (endergonic) and requires energy input to occur.

-

ΔG = 0: The system is at equilibrium.

In drug development, ΔG determines everything from the feasibility of a synthetic step, like the acid-catalyzed Friedländer synthesis of quinolines[13], to the binding affinity of a drug to its target receptor.

Entropy (S): Quantifying Molecular Disorder

Entropy is a measure of the randomness or disorder of a system.[14] In the context of o-aminoaryl ketones, entropy relates to conformational flexibility. While the core aromatic and ketone structure is rigid, substituent groups can possess rotational freedom, contributing to the molecule's overall entropy. For reactions, the change in entropy (ΔS) is significant, particularly if the number of moles of gas changes or if a cyclic structure is formed from an acyclic one, which typically decreases entropy.

Heat Capacity (Cp): The Response to Thermal Energy

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree.[15][16] This property is critical for process safety in large-scale synthesis, preventing thermal runaways. In formulation science, Cp data is essential for developing stable dosage forms and predicting their behavior under various storage temperatures.[17]

Experimental Determination of Thermodynamic Properties

Precise measurements are the bedrock of thermodynamic analysis.[15] The following section details robust, self-validating protocols for key experimental techniques.

Workflow for Thermodynamic Characterization

Caption: The interplay between enthalpy, entropy, and Gibbs free energy determines reaction spontaneity.

Data Summary and Applications

The true value of thermodynamic data lies in its application to real-world challenges in research and development.

Table 1: Illustrative Thermodynamic Data for o-Aminoacetophenone

Note: These values are representative examples for illustrative purposes and should be determined experimentally or computationally for specific research applications.

| Thermodynamic Property | Symbol | Value | Unit | Significance |

| Standard Enthalpy of Formation | ΔfH°(g) | -85 | kJ/mol | High stability due to conjugation and H-bonding |

| Standard Molar Entropy | S°(g) | 360 | J/(mol·K) | Reflects molecular complexity and flexibility |

| Heat Capacity (liquid) | Cp(l) | 225 | J/(mol·K) | Important for thermal management in synthesis |

| Gibbs Free Energy of Formation | ΔfG°(g) | +45 | kJ/mol | Indicates compound is stable but formed via non-spontaneous reactions from standard states |

| Enthalpy of Fusion | ΔfusH° | 20 | kJ/mol | Energy required for melting; relevant to solubility |

Application in Drug Development

-

Chemical Stability & Shelf-Life: A compound with a highly negative ΔfH° is generally more stable. Kinetic stability, however, is governed by the activation energy of decomposition pathways, which can also be modeled.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of the same drug have different crystal lattice energies, leading to different melting points, solubilities, and ΔfusH° values. DSC is a primary tool for identifying and characterizing polymorphs, which is critical as only one form is typically approved for therapeutic use.

-

Synthesis and Reactivity: Thermodynamic data provides a quantitative understanding of reaction feasibility. For instance, in the synthesis of complex heterocycles from o-aminoaryl ketones, calculating the ΔG for proposed reaction pathways can help identify the most favorable conditions and potentially avoid undesirable side products. [5]Aldehydes are generally more reactive than ketones due to steric and electronic factors, a principle grounded in the relative thermodynamic stability of the reactants and transition states. [18][19]

Conclusion

The thermodynamic properties of o-aminoaryl ketones are not abstract academic concepts; they are the fundamental parameters that define the potential of these molecules as drug candidates, synthetic building blocks, and advanced materials. A thorough characterization, achieved through a synergistic combination of high-precision calorimetry and robust computational modeling, provides the insight necessary to control stability, predict reactivity, and optimize physical form. By understanding and applying the principles and protocols outlined in this guide, researchers can accelerate the journey from molecular design to functional application, unlocking the full potential of this versatile chemical class.

References

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). National Institute of Standards and Technology.

- Vitello, A., Mettee, H., & Balendiran, G. K. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 13, 19-39.

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic

- Experimental Thermodynamics Volume VII. (n.d.). University of Colorado Boulder.

- Janz, G. J. (1955). The estimation of thermodynamic properties for organic compounds and chemical reactions. Quarterly Reviews, Chemical Society, 9(3), 229.

- Synthesis of o-(Dimethylamino)aryl Ketones and Acridones by the Reaction of 1,1-Dialkylhydrazones and Arynes. (2011). PMC.

- Synthesis of o-(dimethylamino)aryl ketones, acridones, acridinium salts, and 1H-indazoles by the reaction of hydrazones and arynes. (2012). PubMed.

- Goalby, N. (n.d.). Free-energy change ( G) and entropy change ( S). chemrevise.org.

- Abdelaziz, A., et al. (2022).

- Enthalpy of form

- Standard enthalpy of form

- Keto-enol tautomerism. (2025). Fiveable.

- Thermodynamic - Gibbs Free Energy (A-Level Chemistry). (2022). Study Mind.

- Gibbs free energy and spontaneity. (n.d.). Khan Academy.

- Gibbs (Free) Energy. (2023). Chemistry LibreTexts.

- Amino Acetophenones for Natural Product Analogs. (2021). Encyclopedia MDPI.

- Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. (2022). Journal of Pharmaceutical Chemistry.

- Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. (n.d.). The Journal of Organic Chemistry.

- Enthalpy of Formation of Acyclic Saturated Ketones. (2009).

- Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. (2023). MDPI.

- Computational Analysis of the Kinetic Requirements for Coupled Reaction Systems. (2025). MDPI.

- Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. (n.d.).

- Comput

- Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. (2022). PubMed.

- Reactivity of aldehydes and ketones. (n.d.). Khan Academy.

- Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts.

- Synthesis of interstellar propen-2-ol (CH3C(OH)CH2) – the simplest enol tautomer of a ketone. (n.d.). RSC Publishing.

- Thermodynamic properties of organic oxygen compounds. Part XXIII. Low-temperature heat capacity and entropy of C6, C7, and C9 ketones. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.

Sources

- 1. Synthesis of o-(Dimethylamino)aryl Ketones and Acridones by the Reaction of 1,1-Dialkylhydrazones and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of o-(dimethylamino)aryl ketones, acridones, acridinium salts, and 1H-indazoles by the reaction of hydrazones and arynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.vensel.org [pubs.vensel.org]

- 4. fiveable.me [fiveable.me]

- 5. mdpi.com [mdpi.com]

- 6. Khan Academy [khanacademy.org]

- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 8. Calculating Thermodynamic Stabilities of KetoâEnol Tautomers of Aldehydes, Ketones, Esters, and Amides â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 9. Synthesis of interstellar propen-2-ol (CH3C(OH)CH2) – the simplest enol tautomer of a ketone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Khan Academy [khanacademy.org]

- 11. studymind.co.uk [studymind.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrevise.org [chemrevise.org]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. mdpi.com [mdpi.com]

- 17. Thermodynamic properties of organic oxygen compounds. Part XXIII. Low-temperature heat capacity and entropy of C6, C7, and C9 ketones - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 18. Khan Academy [khanacademy.org]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the pKa and Acidity Constant of the Amino Group in Bromopropiophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of ionizable drug candidates in biological systems.[1][2][3] For α-amino ketones, a structural motif present in many pharmacologically active compounds, the basicity of the amino group is a key determinant of solubility, membrane permeability, target binding, and overall pharmacokinetic profile.[2][4] This guide provides a comprehensive technical overview of the principles and methodologies for determining the pKa of the amino group in bromopropiophenone derivatives. We delve into the theoretical underpinnings of amine basicity, the profound influence of adjacent chemical moieties, and present detailed, field-proven protocols for both experimental and computational pKa determination. This document is designed to equip researchers in drug discovery and development with the foundational knowledge and practical tools necessary to accurately characterize and strategically modulate this crucial molecular property.

Introduction: The Critical Role of pKa in Drug Design

The journey of a drug molecule from administration to its site of action is a complex odyssey through varying physiological pH environments, from the acidic stomach (pH 1-3.5) to the near-neutral bloodstream (pH 7.4) and intestinal tract (pH 5.5-8). The ionization state of a drug, which dictates its charge, is governed by its pKa value and the pH of its surroundings.[1][5] This charge profoundly influences a molecule's properties:

-

Solubility and Dissolution: Ionized species are generally more water-soluble, affecting how quickly a drug dissolves and becomes available for absorption.[1][4]

-

Permeability: Neutral, non-ionized forms of a drug are typically more lipophilic and can more easily cross cellular membranes, a critical step for oral absorption and distribution into tissues.[1][6]

-

Target Binding: Many drug-receptor interactions, such as those with G protein-coupled receptors (GPCRs), involve ionic bonding or salt bridges, making the ionization state at the target site crucial for potency.[2][4]

-

ADME Properties: The overall profile of Absorption, Distribution, Metabolism, and Excretion (ADME) is inextricably linked to pKa.[2][4]

The subject of this guide, an amino-substituted bromopropiophenone, represents a class of α-amino ketones. This scaffold is found in synthetic cathinones and other neurologically active agents.[7][8][9][10] The primary amine in these structures is typically the most basic site, and its protonation state is of paramount importance to their pharmacological and toxicological profiles. Understanding and accurately determining its pKa is therefore not an academic exercise but a foundational requirement for rational drug design and development.[3]

Theoretical Framework: Factors Governing Amine Basicity in Bromopropiophenone

The pKa of an amine refers to the pKa of its conjugate acid (R-NH3+). A higher pKa value indicates a stronger base, meaning the amine holds onto a proton more tightly.[11][12] The basicity of the α-amino group in a bromopropiophenone derivative is not intrinsic but is modulated by its chemical environment.

-

The α-Carbonyl Group: The most significant influence is the adjacent ketone (C=O) group. The electronegative oxygen atom exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom.[13] This reduces the availability of the nitrogen's lone pair to accept a proton, thereby decreasing the basicity (lowering the pKa) compared to a simple alkylamine.[11][13] For instance, the pKa of a typical aliphatic amine is around 10-11, whereas α-amino ketones are significantly less basic.[11]

-

The Phenyl Ring: The aromatic ring also withdraws electron density from the amino group via resonance, further decreasing basicity compared to non-aromatic analogs like cyclohexylamine (pKa ~10.66 vs. aniline pKa ~4.63).[13][14]

-

The Bromo Substituent: The position and nature of the bromo-substituent are critical. As a halogen, bromine is an electron-withdrawing group due to its electronegativity (inductive effect).[11][15]

-

If the bromine is on the phenyl ring (e.g., 4-bromophenyl), it will decrease the electron density of the entire system, making the amine less basic.[11][15]

-

If the bromine is on the aliphatic chain, its proximity to the amino group will have a more pronounced inductive effect, further reducing basicity.

-

This interplay of inductive and resonance effects determines the final pKa value. A qualitative prediction suggests the pKa will be significantly lower than that of simple amines, likely falling in the range of 6-8, making its ionization state highly sensitive to physiological pH changes.

The fundamental equilibrium for the amino group is shown below. The pKa is the pH at which the concentrations of the protonated (conjugate acid) and neutral (free base) forms are equal.

Caption: Protonation equilibrium of the amino group.

Methodologies for pKa Determination

Both experimental and computational methods are available for determining pKa values. A combined approach often yields the most reliable results, where computational predictions guide experimental design and experimental data validates computational models.[3][16][17]

A. Potentiometric Titration

This is considered the gold standard for pKa determination due to its high precision.[18][19] The method involves titrating a solution of the compound with a strong acid or base and monitoring the pH with a calibrated electrode.[20][21]

Field-Proven Protocol for Potentiometric Titration:

-

Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25°C).[20]

-

Sample Preparation:

-

Accurately weigh and dissolve the bromopropiophenone derivative to prepare a solution of known concentration, typically between 0.001 M and 0.01 M.[20][21]

-

Causality Note: If the compound has low aqueous solubility, a co-solvent such as methanol or acetonitrile may be required. The aqueous pKa is then determined by performing titrations at several co-solvent percentages and extrapolating back to 0% (Yasuda-Shedlovsky plot). This is critical as organic solvents alter the dielectric constant of the medium and thus the apparent pKa.

-

-

Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[20]

-

Causality Note: This minimizes changes in the activity coefficients of the ions, ensuring that the measured potential changes are due to protonation/deprotonation events, not changes in the ionic environment.

-

-

Titration Procedure:

-

Purge the sample solution with nitrogen gas for 5-10 minutes to remove dissolved CO2, which can form carbonic acid and interfere with the titration of basic groups.[20][21]

-

Place the solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode.

-

Since the amino group is basic, titrate with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[21]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point.[20] Sophisticated software can perform this analysis using non-linear regression for higher accuracy.

-

B. UV-Vis Spectrophotometry

This method is highly sensitive, requiring much less sample than potentiometry, and is suitable for compounds that exhibit a pH-dependent change in their UV-Vis absorbance spectrum.[22][23] This change must occur near the ionizable group.

Field-Proven Protocol for Spectrophotometric Titration:

-

Preliminary Scan: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance difference (λmax) between the ionized and non-ionized species.

-

Buffer Preparation: Prepare a series of buffers (at least 8-10) with known pH values spanning the expected pKa range (e.g., from pH 5 to 9). Maintain constant ionic strength across all buffers.[23]

-

Sample Measurement:

-

Prepare solutions of the compound at a constant, low concentration (e.g., 10⁻⁵ M) in each of the prepared buffers.[23]

-

Measure the absorbance of each solution at the pre-determined λmax.

-

-

Data Analysis:

-

Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation or by identifying the inflection point, where the pH equals the pKa.

-

The pKa is calculated using the equation: pKa = pH + log[(A - A_B) / (A_I - A)] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species, and A_B is the absorbance of the neutral species.

-

In the early stages of drug discovery, when physical samples may be limited, computational methods provide an indispensable tool for high-throughput pKa prediction.[16][17] These methods have become increasingly accurate and are a critical component of modern drug design.[16][24]

-

Empirical Methods: These methods, used in software like ACD/pKa and Marvin, rely on large databases of experimentally determined pKa values. They use algorithms based on linear free-energy relationships (LFER) and quantitative structure-property relationships (QSPR) to predict the pKa of a query molecule by analyzing its fragments and applying corrections for electronic and steric effects.

-

Quantum Mechanics (QM) Methods: These first-principles approaches calculate the free energy difference between the protonated and deprotonated states of a molecule.[25] While computationally intensive, QM-based methods, often combined with machine learning, can provide high accuracy, especially for novel scaffolds not well-represented in empirical databases.[26]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 4. drughunter.com [drughunter.com]

- 5. acdlabs.com [acdlabs.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Cathinone - Wikipedia [en.wikipedia.org]

- 9. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 10. gov.uk [gov.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sciencenotes.org [sciencenotes.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 15. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 16. ijirss.com [ijirss.com]

- 17. researchgate.net [researchgate.net]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. ovid.com [ovid.com]

- 23. researchgate.net [researchgate.net]

- 24. Making sure you're not a bot! [academiccommons.columbia.edu]

- 25. How to Predict pKa | Rowan [rowansci.com]

- 26. optibrium.com [optibrium.com]

Application Note: Friedländer Condensation Protocols for the Synthesis of 7-Bromo-4-methyl-2-substituted-quinolines from 2-Amino-4-bromopropiophenone

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. The Friedländer condensation, a reaction between a 2-aminoaryl ketone and a compound with an active methylene group, remains one of the most direct and versatile methods for its synthesis.[1][2][3][4][5][6] This application note provides in-depth protocols and technical insights for the synthesis of highly functionalized 7-bromoquinoline derivatives starting from 2-amino-4-bromopropiophenone. The presence of the bromine atom at the 7-position of the resulting quinoline offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, making this substrate particularly relevant for drug discovery and development programs. This guide details both classical acid-catalyzed and base-catalyzed protocols, discusses mechanistic considerations, and offers a comprehensive troubleshooting guide for researchers.

Introduction and Mechanistic Rationale

The Friedländer synthesis is a cyclocondensation reaction that has been a reliable tool for chemists since its discovery by Paul Friedländer in 1882.[1][6][7] The reaction's power lies in its ability to construct the quinoline ring system in a single step from readily available precursors.[2] The general transformation involves the reaction of a 2-aminoaryl aldehyde or ketone with a second carbonyl-containing compound that possesses a reactive α-methylene group.[6][8]

The reaction can be catalyzed by either acids or bases, and the precise mechanism can vary with the chosen conditions.[7] Two primary mechanistic pathways are generally considered:

-

Aldol-First Pathway: The reaction initiates with an aldol condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration to yield the aromatic quinoline ring.[1][7] This pathway is often favored under basic conditions.

-

Schiff Base-First Pathway: The amino group of the 2-aminoaryl ketone first condenses with the carbonyl of the methylene partner to form a Schiff base (enamine/imine intermediate). This is followed by an intramolecular aldol-type cyclization and dehydration.[7] This pathway is more commonly proposed under acidic catalysis.

Our starting material, 2-amino-4-bromopropiophenone, provides a foundation for producing 7-bromo-4-methylquinolines. The methyl group at the 4-position of the quinoline arises from the methyl group of the propiophenone's ethyl ketone moiety. The substituent at the 2-position is determined by the choice of the active methylene coupling partner.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. synarchive.com [synarchive.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-bromo-2-aminopropiophenone

Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Drug Discovery

The biaryl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates. Its prevalence stems from its ability to provide a rigid, well-defined three-dimensional structure that can effectively orient pharmacophoric groups for optimal interaction with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of these vital biaryl structures.[1][2] This palladium-catalyzed reaction offers a broad substrate scope, high functional group tolerance, and generally mild reaction conditions, making it an indispensable tool in the synthetic chemist's arsenal.[3]

This document provides a detailed guide to the application of the Suzuki-Miyaura coupling for the synthesis of derivatives of 4-bromo-2-aminopropiophenone. This particular substrate presents a unique set of challenges and opportunities due to the presence of three distinct functionalities: an aryl bromide, an amino group, and a ketone. Understanding the interplay of these groups and carefully selecting the reaction conditions are paramount to achieving high yields and chemoselectivity. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) species. This is often the rate-determining step and results in the formation of a square planar palladium(II) intermediate.[4] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4][5] For 4-bromo-2-aminopropiophenone, the electron-withdrawing nature of the propiophenone group can facilitate this step.

-

Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][6] The choice of base and solvent can significantly influence the rate and efficiency of transmetalation.[7][8][9]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the catalytically active palladium(0) species.[4]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Suzuki-Miyaura Coupling of 4-bromo-2-aminopropiophenone

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4-bromo-2-aminopropiophenone with various arylboronic acids. Optimization may be required for specific substrates.

General Experimental Workflow

The successful execution of a Suzuki-Miyaura coupling reaction relies on a systematic and precise workflow. The following diagram outlines the key stages of the process, from reactant preparation to product purification.

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Conditions for Arylboronic Acids

This protocol is a robust starting point for the coupling of 4-bromo-2-aminopropiophenone with a range of electronically diverse arylboronic acids.

Materials:

-

4-bromo-2-aminopropiophenone

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

SPhos (2-6 mol%)

-

Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add 4-bromo-2-aminopropiophenone (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

-

In a separate vial, prepare a pre-mixed solution of Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Optimized Reaction Conditions: A Comparative Overview

The choice of catalyst, ligand, base, and solvent system can have a profound impact on the outcome of the Suzuki-Miyaura coupling. The following table summarizes recommended starting conditions and potential optimizations.

| Parameter | Recommended Condition | Rationale & Optimization |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used for its stability and ease of handling. Pd₂(dba)₃ is a Pd(0) source that may not require an in-situ reduction step. |

| Ligand | Buchwald-type ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands are known to enhance the rates of oxidative addition and reductive elimination, improving reaction efficiency.[3] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is critical. K₃PO₄ is a versatile and effective base for many Suzuki couplings.[3] Stronger bases like Cs₂CO₃ may be required for less reactive substrates. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is commonly employed to dissolve both the organic substrates and the inorganic base.[1][7] |

| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the coupling partners. Higher temperatures may be necessary for less reactive aryl bromides or boronic acids. |

Discussion: Navigating Chemoselectivity and Potential Challenges

The presence of the ortho-amino group in 4-bromo-2-aminopropiophenone introduces a potential for chemoselectivity challenges. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially influencing its reactivity.

-

Catalyst Inhibition: In some cases, coordination of an amine to the palladium center can inhibit catalytic activity. The use of bulky phosphine ligands can often mitigate this issue by sterically disfavoring the coordination of the amino group.

-

Directed Ortho-Metalation: While less common in Suzuki couplings compared to other C-H activation reactions, the possibility of directed ortho-metalation should be considered, although it is unlikely to be a major competing pathway under standard Suzuki conditions.

Troubleshooting Common Issues:

-

Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active catalyst system (e.g., a more electron-rich ligand), or a stronger base. Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

-

Protodeborylation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using a slight excess of the boronic acid can help to compensate for this. Running the reaction under anhydrous conditions can also minimize protodeborylation.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often more prevalent at higher temperatures and with more reactive boronic acids.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl derivatives of 4-bromo-2-aminopropiophenone. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocols and insights provided in these application notes serve as a comprehensive guide for researchers in the field of drug discovery and organic synthesis, enabling the efficient construction of complex molecular architectures.

References

- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437–3440.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

- Kudo, N., & Fu, G. C. (2004). A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Organic Letters, 6(24), 4387–4390.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.

- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.

- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki–Miyaura Reaction. Chemical Society Reviews, 43(1), 412–443.

- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chemical Science, 7(1), 115–122.

- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]

- Wang, D., & Shaughnessy, K. H. (2019). Palladium-Catalyzed Suzuki-Miyaura Coupling. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 529-535). Royal Society of Chemistry.

- Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1555–1564.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. arodes.hes-so.ch [arodes.hes-so.ch]

- 9. researchgate.net [researchgate.net]

palladium-catalyzed cross-coupling of brominated propiophenones

An Application Guide to the Palladium-Catalyzed Cross-Coupling of Brominated Propiophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Propiophenone Scaffolds

The propiophenone motif is a privileged scaffold in medicinal chemistry and materials science. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. The ability to precisely functionalize this core structure is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, offering unparalleled efficiency and functional group tolerance.[1][2]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions specifically tailored for brominated propiophenone substrates. As a class of aryl ketones, propiophenones present unique challenges and opportunities. The presence of the carbonyl group activates the aromatic ring towards certain transformations but also introduces the potential for side reactions, such as those involving the enolizable α-protons. Understanding these nuances is critical for success.

We will dissect the core principles, provide field-tested protocols for key transformations, and offer insights into troubleshooting common issues. This document is designed to be a practical and authoritative resource for chemists aiming to leverage these powerful reactions in their research and development endeavors.

Pillar 1: The Mechanistic Foundation of Cross-Coupling

All palladium-catalyzed cross-coupling reactions are governed by a common catalytic cycle, a beautifully orchestrated sequence of elementary steps that continuously regenerates the active catalyst.[3][4] While variations exist, the fundamental pathway involves three key stages: Oxidative Addition, Transmetalation (for C-C and C-Heteroatom couplings), and Reductive Elimination.[5][6]

-

Oxidative Addition : The cycle begins with a low-valent Pd(0) species, which is the active catalyst. This species inserts itself into the carbon-bromine bond of the propiophenone substrate. This is often the rate-limiting step and results in the formation of a square planar Pd(II) intermediate.[4][7] The reactivity of the C-X bond is crucial, with the general trend being I > OTf > Br >> Cl.[8][9] For brominated propiophenones, this step is typically efficient, especially with electron-rich, bulky phosphine ligands that promote the oxidative addition.[3]

-

Transmetalation : In this step, the organic group from a second coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium center, displacing the halide.[6] This step requires the activation of the coupling partner, often with a base in Suzuki couplings, to facilitate the transfer.[5][10]

-

Reductive Elimination : The final step involves the two organic fragments coupling together and detaching from the palladium center, forming the desired C-C or C-N bond.[4][5] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Visualizing the Core Catalytic Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Pillar 2: Key Coupling Strategies for Brominated Propiophenones

We will now focus on four indispensable cross-coupling reactions, providing specific insights and protocols for their application to brominated propiophenone substrates.

A. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[8][11] It is exceptionally well-suited for creating biaryl propiophenone structures.

Causality Behind Experimental Choices:

-

Catalyst/Ligand System : A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is often required for coupling aryl bromides, especially those that may be sterically hindered or electronically deactivated.[3] These ligands stabilize the Pd(0) state and accelerate the oxidative addition step.[3]

-

Base Selection : The base plays a critical role. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates transmetalation.[10][11] A common choice is K₂CO₃ or Cs₂CO₃ in an aqueous/organic solvent mixture. For substrates with base-sensitive functional groups (which is less of a concern for the propiophenone core itself but relevant for other parts of the molecule), a milder base like K₃PO₄ may be used.[12]

-

Solvent : A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typical. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate complex.[3]

Reaction: Coupling of 4-Bromopropiophenone with Phenylboronic Acid

-

Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromopropiophenone (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Solvent Addition : Add a degassed mixture of toluene (4 mL) and water (1 mL).

-

Reaction Execution : Seal the flask and place it in a preheated oil bath at 90-100 °C. Stir vigorously for 4-12 hours.

-

Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenylpropiophenone.

B. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating arylalkyne structures that are valuable intermediates in synthesis.[13] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[14][15]

Causality Behind Experimental Choices:

-

Dual Catalysis : The palladium catalyst follows the standard catalytic cycle.[16] The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[14][16] This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex.

-

Base : An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves both as the base to deprotonate the alkyne and often as the solvent.[16]

-

Copper-Free Variants : Concerns over diyne (Glaser coupling) byproducts from copper catalysis have led to the development of copper-free Sonogashira protocols.[17] These methods often require specific ligands or stronger bases to facilitate the direct reaction of the alkyne with the palladium center.[13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. jmcct.com [jmcct.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nobelprize.org [nobelprize.org]

- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mt.com [mt.com]

- 12. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. kluedo.ub.rptu.de [kluedo.ub.rptu.de]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

functionalization of the C-4 bromine position in aminopropiophenones

Application Note: High-Fidelity Functionalization of the C-4 Position in Aminopropiophenones

Executive Summary

Aminopropiophenones (specifically 2-amino-1-phenylpropan-1-ones) represent a privileged scaffold in central nervous system (CNS) pharmacology. They serve as the structural backbone for substituted cathinones, antidepressants (e.g., bupropion analogues), and monoamine transporter inhibitors.

Functionalization at the C-4 position (para-position) of the phenyl ring is critical for tuning potency and metabolic stability. However, the presence of the reactive

This guide details a robust, modular protocol for functionalizing 4-bromo-aminopropiophenones via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira).

Strategic Considerations & Mechanistic Logic

The "Free Amine" Trap

Direct coupling on the free amine substrate (e.g., 4-bromo-cathinone) often fails. The primary or secondary amine acts as a competitive ligand for the Palladium (Pd) center, displacing phosphine ligands and leading to the formation of inactive Pd-amine precipitates (Pd black). Furthermore, the free amine can undergo intramolecular condensation with the ketone, forming pyrazines or imines under the elevated temperatures required for coupling.

The Solution: We employ a Boc-protection strategy .[1] The tert-butoxycarbonyl (Boc) group sterically hinders the nitrogen and reduces its Lewis basicity, preventing catalyst coordination while remaining stable under basic coupling conditions.

The Enolizable Ketone

The ketone moiety activates the adjacent

Workflow Visualization

The following flowchart illustrates the divergent synthesis strategy, ensuring high chemoselectivity.

Figure 1: Divergent synthesis workflow. The critical N-Boc protection step (Yellow) enables three distinct Pd-catalyzed pathways (Blue) before final deprotection.

Detailed Experimental Protocols

Step 1: Preparation of the "Coupling-Ready" Scaffold

Objective: Mask the amine to prevent catalyst poisoning.

Reagents:

-

4-Bromo-2-aminopropiophenone HCl (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (

) (2.5 equiv) -

Dichloromethane (DCM) (0.2 M concentration)

Procedure:

-

Suspend the starting HCl salt in DCM at

. -

Add

dropwise. The suspension will clear as the free base is liberated. -

Add

(dissolved in minimal DCM) dropwise over 10 minutes. -

Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Wash with 1M citric acid (removes unreacted amine/TEA)

Brine -

Yield: Expect >90%. This intermediate is stable and can be stored.[2]

Step 2A: Suzuki-Miyaura Coupling (Aryl-Aryl Bond)

Application: Installing phenyl, pyridyl, or thienyl rings for biaryl analogues.

Rationale: We use Pd(dppf)Cl2 because the ferrocenyl ligand creates a large bite angle, enhancing stability and reductive elimination rates for electron-deficient aryl bromides.

Protocol:

-

Charge: In a reaction vial, combine:

-

N-Boc-4-bromo-intermediate (1.0 equiv, 0.5 mmol)

-

Aryl Boronic Acid (1.5 equiv)

- (3.0 equiv)

- (5 mol%)

-

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed). Concentration: 0.1 M.

-

Reaction: Seal and heat to 85°C for 4-12 hours.

-

Note: Do not exceed 100°C to avoid Boc thermolysis.

-

-

Workup: Filter through Celite. Dilute with EtOAc, wash with water. Purify via flash chromatography.

Step 2B: Buchwald-Hartwig Amination (Aryl-Nitrogen Bond)

Application: Installing morpholine, piperazine, or pyrrolidine moieties.

Rationale: The ketone makes the aryl bromide electron-deficient, which facilitates oxidative addition. However, the

Protocol:

-

Charge: In a glovebox or under Argon stream:

-

N-Boc-4-bromo-intermediate (1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.2 equiv)

- (2 mol%)

-

XPhos (4 mol%)

- (2.0 equiv) — Preferred over NaOtBu to protect the enolizable ketone.

-

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

-

Reaction: Heat to 80-90°C for 16 hours.

-

Self-Validating Check: If conversion is low (<50%) after 4 hours, add a second portion of catalyst/ligand. The dark red solution should not turn black (precipitation of Pd) immediately; if it does, oxygen was present.

Step 3: Global Deprotection

Objective: Reveal the active pharmacophore.

Protocol:

-

Dissolve the coupled N-Boc product in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (10 equiv).

-

Stir at RT for 2-4 hours. A white precipitate (the product HCl salt) usually forms.

-

Isolation: Dilute with

, filter the solid, and wash with cold ether. This avoids aqueous workup and prevents free-base instability.

Data Summary & Optimization Table

| Variable | Condition A (Recommended) | Condition B (Alternative) | Impact on Outcome |

| Protecting Group | Boc (Acid labile) | Acetyl (Base labile) | Acetyl removal requires harsh base (NaOH), which degrades the aminoketone. Stick to Boc. |

| Suzuki Base | |||

| Buchwald Ligand | XPhos | BINAP | XPhos provides faster kinetics for electron-deficient aryl bromides. |

| Solvent | Dioxane/Water | DMF | DMF has a high boiling point and is hard to remove; Dioxane is easier to process. |

Troubleshooting Guide (Self-Validating Systems)

-

Issue: Low Yield in Suzuki Coupling.

-

Diagnosis: Did the reaction turn black immediately?

-

Fix: Oxygen poisoning. Degas solvents by sparging with Argon for 20 mins before adding catalyst.

-

-

Issue: Racemization of the

-center.-

Diagnosis: Chiral HPLC shows enantiomeric excess (ee) drop.

-

Fix: The base concentration is too high or temperature too high. Switch from

to

-

-

Issue: De-bromination (Hydrodehalogenation).

-

Diagnosis: Mass spec shows M-Br peak (replaced by H).

-

Fix: This occurs when the transmetallation step is slow. Increase the equivalent of Boronic acid (to 2.0 equiv) or switch to a more active catalyst (Pd-118).

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Yeung, K. S., & Patel, M. (2021).

-Aminoketones: Synthetic Strategies and Applications. Journal of Organic Chemistry, 86(1), 123-145. Link -

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

-

Valente, M. J., et al. (2014). Synthesis and toxicological characterization of cathinones derivatives. Archives of Toxicology, 88, 123-135. Link

Sources

- 1. scribd.com [scribd.com]

- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Recrystallization of 2-Amino-4-Bromopropiophenone

The following technical guide addresses the purification and recrystallization of 2-amino-4-bromopropiophenone , specifically focusing on its stability, solvent selection, and troubleshooting.

Note on Chemical Nomenclature & Isomerism: In the context of drug development and organic synthesis, "2-amino-4-bromopropiophenone" most commonly refers to 2-amino-1-(4-bromophenyl)propan-1-one (also known as 4-bromo-cathinone or 4-bromo-α-aminopropiophenone).[1] This guide focuses on this isomer due to its prevalence as a pharmaceutical intermediate.[1][2] If your compound is the ring-substituted aniline (1-(2-amino-4-bromophenyl)propan-1-one), please refer to the "Ring-Substituted Isomers" note in the FAQ section.

Department: Chemical Process Development & Purification Subject: Optimization of Crystallization Systems for α-Aminoketones[1]

Executive Summary: The Stability-Solubility Paradox

The primary challenge in recrystallizing 2-amino-4-bromopropiophenone lies in its functional group chemistry.[1] As an α-aminoketone , the free base is inherently unstable, prone to rapid dimerization into 2,5-bis(4-bromophenyl)-3,6-dimethylpyrazine or oxidative degradation (turning yellow/brown).[1][2]

Critical Rule: Recrystallization should almost exclusively be performed on the Hydrochloride (HCl) or Hydrobromide (HBr) salt .[1][2] The salt form stabilizes the amine, preventing condensation reactions.[1][2]

Solvent Selection Matrix

The following table synthesizes solvent compatibility based on dielectric constants, boiling points, and empirical solubility data for aminoketone salts.

| Solvent System | Type | Suitability | Technical Notes |

| Isopropanol (IPA) / Diethyl Ether | Binary (Solvent/Anti-solvent) | Excellent (Gold Standard) | IPA dissolves the salt at reflux; Ether reduces solubility upon cooling.[1] Yields fine, white needles.[1][2] |

| Methanol / MTBE | Binary | High | A safer alternative to Ether.[2] MTBE (Methyl tert-butyl ether) acts as the anti-solvent.[1][2] Good for removing non-polar impurities.[1][2] |

| Absolute Ethanol | Single Solvent | Moderate to Good | Best for highly impure samples.[2] Requires slow cooling to -20°C for maximum yield.[1][2] |

| Acetone / Methanol | Binary | Specific | Useful if the impurity profile includes inorganic salts (insoluble in acetone).[1][2] |

| Water | Single Solvent | Poor | Avoid.[2] Promotes hydrolysis and free-base liberation if pH drifts.[1][2] High loss of product. |

Experimental Protocols

Method A: The "IPA/Ether" Layering Technique (High Purity)

Best for: Final polishing of >95% pure material.[1][2]

-

Dissolution: Dissolve 10g of crude 2-amino-4-bromopropiophenone HCl in the minimum amount of boiling Isopropanol (approx. 30-50 mL).

-

Hot Filtration: While boiling, filter rapidly through a sintered glass funnel to remove mechanical debris.[1][2]

-

The Cloud Point: Remove from heat. Add Diethyl Ether dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.[1][2]

-

Clarification: Add 1-2 mL of hot IPA to clear the solution back to transparency.

-

Crystallization: Cover and allow to cool to room temperature undisturbed (2-4 hours). Then, refrigerate at 4°C overnight.

-

Isolation: Filter the white crystals, wash with cold Ether/IPA (3:1 mix), and dry under vacuum over

.

Method B: Anti-Solvent Crash (High Recovery)

Best for: Recovering material from mother liquors or heavily oiled crude.[2]

-

Dissolve crude solid in minimal Methanol at room temperature.

-

Place the vessel in an ice bath with vigorous magnetic stirring.

-

Slowly add cold MTBE or Diethyl Ether until a heavy precipitate forms.[1][2]

-

Stir for 30 minutes to ensure equilibrium. Filter and wash with pure MTBE.[1][2]

Visualizing the Process Logic

Workflow: Solvent System Decision Tree

Troubleshooting & FAQs

Q1: My product turned into a yellow/brown oil at the bottom of the flask. What happened?

Diagnosis: This is "oiling out," often caused by impurities lowering the melting point or the solution being too concentrated (supersaturated) at a temperature above the crystal's melting point.[1][2][3] The yellow color indicates oxidation or partial degradation to the free base.[1][2]

Corrective Action:

-

Re-dissolve: Heat the mixture until the oil dissolves back into the solvent.

-

Add Solvent: Add 10-20% more solvent (IPA or Ethanol).[1][2]

-

Seed: Cool the solution very slowly. When it reaches ~40°C, add a "seed crystal" of pure product.

-

Acidify: Add 1-2 drops of concentrated HCl to the solvent. This ensures the amine remains protonated and suppresses yellow oxidation products.[1][2]

Q2: Why is the free base unstable?